methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C23H24O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,5-dimethylbenzyl group and the acetate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
- {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Uniqueness
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C23H24O5/c1-13-8-14(2)10-17(9-13)12-27-20-7-6-18-15(3)19(11-21(24)26-5)23(25)28-22(18)16(20)4/h6-10H,11-12H2,1-5H3 |
InChI Key |
QLWGZHKYKMBQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C |
Origin of Product |
United States |
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